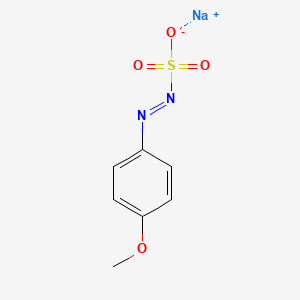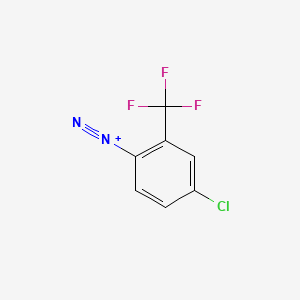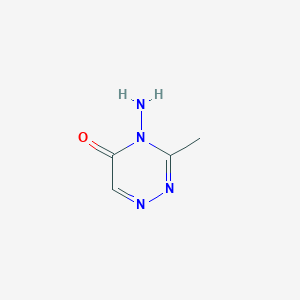
7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound that features an oxirane (epoxide) ring attached to an indanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 7-hydroxy-2,3-dihydro-1H-inden-1-one with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
7-(Oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Similar structure but with a chromenone core.
N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide: Contains an oxirane ring attached to a phenylacetamide structure
Uniqueness: 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which imparts specific chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
7-(oxiran-2-ylmethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O3/c13-10-5-4-8-2-1-3-11(12(8)10)15-7-9-6-14-9/h1-3,9H,4-7H2 |
InChI-Schlüssel |
ZMNPIMVDQXGXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C=CC=C2OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)






